
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate
Overview
Description
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate (CAS: 91189-18-3) is a carbamate-protected azetidine derivative with the molecular formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.44 g/mol . This compound is primarily utilized in laboratory research as a synthetic intermediate for developing pharmacologically active molecules, particularly in medicinal chemistry. Its structure features a benzhydryl (diphenylmethyl) group attached to the azetidine nitrogen and a tert-butyl carbamate moiety at the 3-position of the azetidine ring.
Safety Profile: The compound is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Proper handling requires protective equipment and adherence to safety protocols .
Preparation Methods
Synthetic Strategy Overview
The synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate generally proceeds via:
- Formation of the azetidine ring system or its precursor.
- Introduction of the benzhydryl (diphenylmethyl) substituent on the nitrogen of azetidine.
- Protection of the amine functionality at the 3-position with a tert-butyl carbamate (Boc) group.
This approach ensures selective functionalization and stability of the molecule for further applications.
Detailed Preparation Methods
Starting Materials and Key Intermediates
- Azetidine-3-carboxylic acid or derivatives : Serve as the core azetidine ring precursor.
- Benzhydryl halides or benzhydryl derivatives : Used for N-substitution on the azetidine nitrogen.
- tert-Butyl carbamate reagents (Boc-protecting agents) : Typically di-tert-butyl dicarbonate (Boc2O) for carbamate formation.
Stepwise Synthetic Route
Step | Reaction Type | Reagents/Conditions | Outcome |
---|---|---|---|
1. Azetidine ring formation | Cyclization or ring closure from amino acid derivatives | Starting from azetidine-3-carboxylic acid or methyl azetidine-3-carboxylate hydrochloride, cyclization under controlled conditions | Formation of azetidine ring with functional groups for further modification |
2. N-Benzhydryl substitution | N-alkylation or nucleophilic substitution | React azetidine intermediate with benzhydryl halide (e.g., benzhydryl chloride) under basic conditions | Introduction of benzhydryl group at azetidine nitrogen |
3. Boc protection | Carbamate formation | Treat the amine with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) | Formation of tert-butyl carbamate protecting group at the 3-position amine |
Alternative Synthetic Routes
- Direct Boc protection of N-benzhydryl azetidine : In some protocols, the benzhydryl azetidine is first prepared, then directly protected at the amine with Boc2O.
- Use of tert-butyl 3-haloazetidine-1-carboxylate intermediates : These intermediates can be converted into the target compound by nucleophilic substitution with benzhydryl amines.
Research Findings and Optimization Data
Reaction Conditions and Yields
Reaction Step | Key Parameters | Typical Yield (%) | Notes |
---|---|---|---|
Azetidine ring formation | Temperature: 0–50 °C; Solvent: THF or DCM | 70–85% | Controlled pH and temperature crucial for ring closure |
N-Benzhydryl substitution | Base: K2CO3 or NaH; Solvent: DMF or acetonitrile; Temp: RT to 60 °C | 65–90% | Excess benzhydryl halide improves yield |
Boc protection | Base: Triethylamine; Solvent: DCM; Temp: 0–25 °C | 80–95% | Reaction monitored by TLC to avoid overreaction |
Purification Techniques
- Column chromatography on silica gel is commonly employed to purify intermediates and final product.
- Recrystallization from ethyl acetate/hexane mixtures enhances purity.
- Aqueous workup with organic solvents (e.g., ethyl acetate) removes inorganic salts and byproducts.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy (1H and 13C NMR) confirms the presence of benzhydryl and Boc groups and the azetidine ring.
- Mass spectrometry (MS) verifies molecular weight consistent with 338.4 g/mol.
- Infrared (IR) Spectroscopy identifies carbamate carbonyl stretch (~1700 cm^-1).
- Melting point determination ensures compound purity and consistency.
Summary Table of Preparation Methods
Method Aspect | Description | Advantages | Limitations |
---|---|---|---|
Azetidine ring synthesis | Cyclization from azetidine-3-carboxylic acid derivatives | Readily available starting materials; good yields | Requires careful control of reaction conditions |
Benzhydryl substitution | N-alkylation with benzhydryl halides | High selectivity for N-substitution | Possible side reactions if excess reagents not controlled |
Boc protection | Carbamate formation using Boc2O | Efficient protection; stable under various conditions | Sensitive to moisture; requires dry solvents |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced azetidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the tert-butyl or benzhydryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, potassium carbonate, and dimethylformamide.
Major Products Formed:
- Oxidized azetidine derivatives
- Reduced azetidine derivatives
- Substituted azetidine derivatives with various functional groups
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H28N2O2
- Molecular Weight : 352.48 g/mol
- CAS Number : 91189-19-4
The compound features a tert-butyl group, a benzhydryl moiety, and an azetidine ring, which contribute to its unique pharmacological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound in research.
Pharmaceutical Development
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate serves as a key intermediate in the synthesis of novel pharmaceutical agents. It has been particularly noted for its potential in developing drugs targeting neurological disorders, showcasing its relevance in therapeutic research aimed at treating complex conditions .
Organic Synthesis
This compound is utilized in various organic synthesis pathways, allowing chemists to create complex molecules efficiently. Its role as a building block facilitates the construction of diverse chemical entities, which is crucial for advancing chemical research and product development .
Medicinal Chemistry
Researchers leverage the unique structure of this compound to explore new therapeutic compounds. This exploration enhances the potential for discovering effective treatments with fewer side effects, particularly in the context of drug design aimed at specific biological targets .
Biological Studies
The compound is employed in biological assays to study its interactions with biological systems. These studies provide insights into its mechanism of action and potential applications in drug discovery, particularly concerning enzyme inhibition and protein-ligand interactions .
Material Science
In addition to its pharmaceutical applications, this compound finds applications in material science. Its favorable chemical properties contribute to the development of advanced materials, including polymers and coatings that enhance performance characteristics .
Enzyme Interaction Studies
Research has demonstrated that this compound can bind effectively to specific receptors involved in pain signaling pathways. These studies aim to elucidate how structural modifications influence biological activity and therapeutic efficacy.
Therapeutic Potential
Investigations into the compound's effects on cytokine modulation have been conducted using mouse models of inflammatory conditions. Preliminary findings suggest that it may modulate pain and inflammatory pathways, indicating its potential as a candidate for drug development targeting these areas .
Toxicity and Safety Profile
While promising in terms of biological activities, safety assessments indicate that this compound may pose risks if ingested or inhaled. It is classified under GHS as harmful if swallowed, causes skin irritation, and may cause serious eye irritation. Proper handling and safety measures are essential when working with this compound .
Mechanism of Action
The mechanism of action of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group can enhance binding affinity to these targets, while the azetidine ring provides structural rigidity. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on the specific context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Azetidine Ring
The benzhydryl group and carbamate substituent significantly influence the compound’s physicochemical and biological properties. Key analogs include:
Key Observations :
- Purity : The parent compound (63% purity) exhibits lower purity compared to ethyl/methyl derivatives (>95–99.6%), likely due to steric hindrance from the benzhydryl group complicating synthesis .
- Solubility : Ethyl and methyl analogs show enhanced solubility in organic solvents, attributed to reduced steric bulk .
- Biological Relevance : Ethyl and propyl derivatives (e.g., 27c, 27d) are prioritized in receptor agonist studies for their balanced lipophilicity and binding affinity .
Ring-Size Modifications
Replacing the azetidine (4-membered ring) with larger heterocycles alters conformational flexibility and target interactions:
Key Observations :
- Azetidine vs.
- Pyrrolidine Analogs : Pyrrolidine-based carbamates (e.g., CAS 99735-30-5) are synthetically favored due to higher similarity scores (1.00) and ease of functionalization .
Biological Activity
tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C22H28N2O2
- Molecular Weight : Approximately 352.47 g/mol
- Structural Features : The compound features a tert-butyl group, a benzhydryl moiety, and an azetidine ring, contributing to its stability and solubility properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It can bind to the active or allosteric sites of enzymes, modulating their activity and affecting various biochemical pathways .
- Receptor Interaction : Potential binding to receptors involved in pain signaling or inflammation pathways may indicate its therapeutic relevance in treating related conditions.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits various biological activities:
- Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.
- Anticancer Effects : Shows potential cytotoxic activity against several human carcinoma cell lines, suggesting its use in cancer therapy .
- Enzyme Inhibition Studies : Used in research focusing on enzyme inhibition and protein-ligand interactions, highlighting its role in drug development .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate | Similar azetidine structure but with a methyl group | Different functional group impacting reactivity |
Benzhydrylamine | Contains benzhydryl but lacks azetidine structure | Simpler structure; no carbamate functionality |
N,N-Diethylcarbamate | Carbamate structure without azetidine | Lacks the complex cyclic structure |
Case Studies
Several studies have been conducted to explore the biological activity of this compound:
- Cytotoxicity Assessment : A study demonstrated that the compound exhibited significant cytotoxic effects against human carcinoma cell lines, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction in cancer cells .
- Enzyme Interaction Studies : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting applications in metabolic disorders and drug development .
- Antimicrobial Testing : Laboratory tests revealed that this compound displayed antimicrobial activity against several bacterial strains, supporting its use in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the key structural features of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate, and how do they influence its reactivity?
The compound comprises a central azetidine ring (a four-membered heterocycle with one nitrogen atom) connected to a benzhydryl group via a methylene bridge. The tertiary carbamate group (-OC(=O)N) attached to the azetidine nitrogen enhances steric protection and modulates hydrolysis susceptibility. The benzhydryl moiety increases lipophilicity and binding affinity to hydrophobic targets, while the azetidine ring imposes conformational rigidity, influencing interactions with enzymes or receptors .
Q. What are the recommended synthetic routes for this compound in laboratory settings?
A common approach involves:
- Step 1 : Formation of the azetidine ring via cyclization of a β-chloroamine intermediate.
- Step 2 : Benzhydryl group introduction via nucleophilic substitution or coupling reactions.
- Step 3 : Carbamate protection using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Optimization of temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) is critical to minimize side reactions. Yields >75% are achievable with rigorous exclusion of moisture .
Q. What safety protocols are essential for handling this compound?
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis.
- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. No acute toxicity is reported, but prolonged exposure risks require adherence to GHS guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?
Discrepancies between lab-scale and industrial yields often arise from heat transfer inefficiencies and mixing limitations . Strategies include:
- Continuous Flow Reactors : Enhance mass/heat transfer and reduce reaction time (e.g., 30% yield improvement vs. batch processes).
- DoE (Design of Experiments) : Optimize parameters like residence time and catalyst loading using response surface methodology.
- In-line Analytics : Monitor intermediates via FTIR or HPLC to adjust conditions dynamically .
Q. What crystallographic techniques are optimal for structural elucidation of tert-Butyl (1-benzhydrylazetidin-3-yl)carbamate?
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement, leveraging its robust handling of disordered benzhydryl groups. Key parameters:
- Resolution : <1.0 Å for accurate electron density maps.
- Twinned Data : Apply twin-law matrices in SHELXD for improved solution.
Q. How does pH influence the stability of this compound, and what mitigation strategies exist?
The carbamate group undergoes hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions, yielding tert-butanol and a primary amine. Mitigation includes:
- Buffered Media : Use phosphate buffer (pH 6–8) for biological assays.
- Protecting Groups : Replace Boc with more stable groups (e.g., Fmoc) for prolonged stability in aqueous environments.
- Lyophilization : Store as a lyophilized powder to minimize hydrolytic degradation .
Q. What methodologies are effective for studying the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to receptors.
- Molecular Dynamics (MD) Simulations : Analyze azetidine ring rigidity’s role in binding pocket occupancy.
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy-driven interactions with enzymes like cytochrome P450.
- Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant target proteins .
Properties
IUPAC Name |
tert-butyl N-(1-benzhydrylazetidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)22-18-14-23(15-18)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18-19H,14-15H2,1-3H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVZFVCCXSAZAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548985 | |
Record name | tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91189-18-3 | |
Record name | 1,1-Dimethylethyl N-[1-(diphenylmethyl)-3-azetidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91189-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tert-butyl-[1-(diphenylmethyl)azetidin-3-yl]carbamat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.